molecular formula C11H15NO3 B8452685 Methyl 2-(4-hydroxyphenyl)-2-methylaminopropionate

Methyl 2-(4-hydroxyphenyl)-2-methylaminopropionate

Cat. No. B8452685
M. Wt: 209.24 g/mol
InChI Key: SZPHHSXWKIHIEY-UHFFFAOYSA-N
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Patent
US08168667B2

Procedure details

Starting from 14.5 g of methyl 2-bromo-2-(3-methoxyphenyl)acetate, 7.5 g of product are prepared by the process used above when preparing methyl 2-(4-hydroxyphenyl)-2-methylaminopropionate (yellow oil; Yd=65%).
Quantity
14.5 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[C:3]([O:5][CH3:6])=[O:4].OC1C=CC([C:22]([NH:28]C)(C)C(OC)=O)=CC=1>>[CH3:14][O:13][C:9]1[CH:8]=[C:7]([CH:2]([NH:28][CH3:22])[C:3]([O:5][CH3:6])=[O:4])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
BrC(C(=O)OC)C1=CC(=CC=C1)OC
Step Two
Name
product
Quantity
7.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(=O)OC)(C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared by the process

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C(C(=O)OC)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.